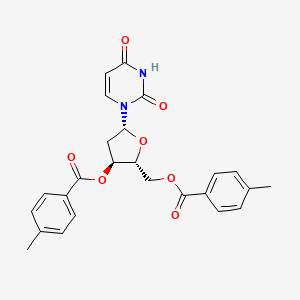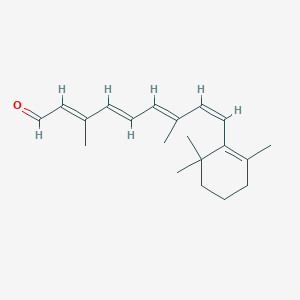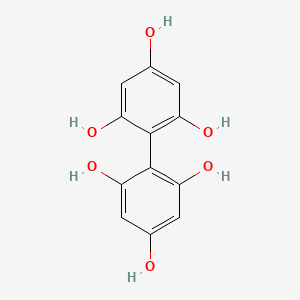
Difucol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. Phlorotannins are a type of polyphenol, which are known for their antioxidant properties. Difucol has a molecular formula of C12H10O6 and a molar mass of 250.20 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of difucol typically involves the oxidative coupling of phloroglucinol derivatives. One common method is the oxidative coupling of 2,4,6-trihydroxybenzene (phloroglucinol) using a suitable oxidizing agent under controlled conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the extraction of phlorotannins from brown algae, followed by purification processes. The extraction is usually performed using solvents such as ethanol or methanol, and the purification involves techniques like chromatography to isolate this compound from other phlorotannins .
化学反应分析
Types of Reactions
Difucol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: this compound can undergo electrophilic substitution reactions, where one or more hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the oxidation of this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives of this compound .
科学研究应用
Difucol has a wide range of scientific research applications due to its unique chemical properties:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex polyphenolic compounds.
Biology: this compound’s antioxidant properties make it a subject of interest in biological studies, particularly in understanding its role in protecting cells from oxidative stress.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antioxidant and anti-inflammatory agent.
作用机制
The mechanism of action of difucol primarily involves its antioxidant activity. This compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include various enzymes and proteins involved in oxidative stress pathways. By modulating these pathways, this compound helps in reducing inflammation and preventing cellular damage .
相似化合物的比较
Similar Compounds
Phloroglucinol: A precursor to difucol, phloroglucinol is a trihydroxybenzene with similar antioxidant properties.
Eckol: Another phlorotannin found in brown algae, eckol has a similar structure but differs in the number and position of hydroxyl groups.
Dieckol: A dimer of eckol, dieckol has a more complex structure and exhibits stronger antioxidant activity compared to this compound.
Uniqueness of this compound
This compound is unique due to its specific arrangement of hydroxyl groups, which contributes to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its presence in specific species of brown algae make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
4371-20-4 |
|---|---|
分子式 |
C12H10O6 |
分子量 |
250.20 g/mol |
IUPAC 名称 |
2-(2,4,6-trihydroxyphenyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C12H10O6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4,13-18H |
InChI 键 |
PHDPNHJFOMABOA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1O)C2=C(C=C(C=C2O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



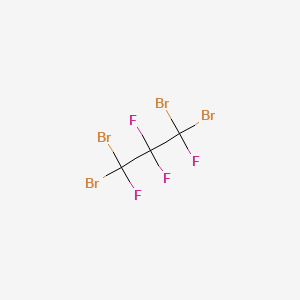
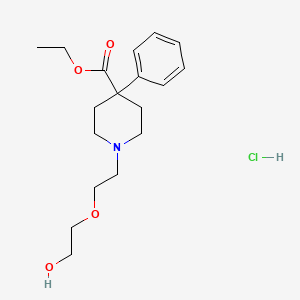
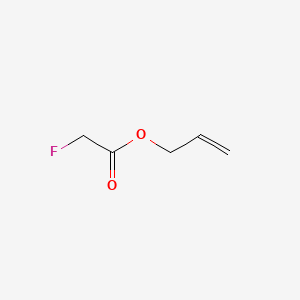
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)
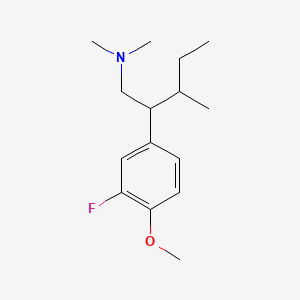
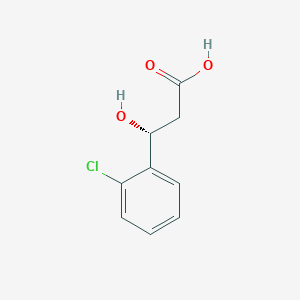

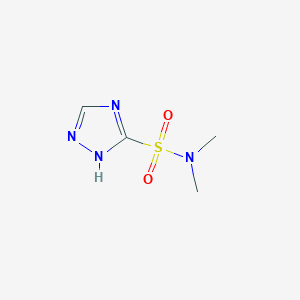
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
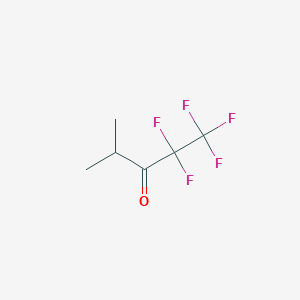
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
